molecular formula C18H26N4Na4O23P4 B12357772 tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B12357772
M. Wt: 882.3 g/mol
InChI Key: DCLPDVFCYKKBIJ-FNXFGIETSA-J
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Description

This compound is a tetrasodium salt of a dinucleotide triphosphate analog. Its structure comprises two identical nucleoside-like moieties, each featuring a (2R,3S,4R,5R)-configured tetrahydrofuran (oxolan) ring substituted with a 2,4-dioxo-1,3-diazinan group (a six-membered ring containing two nitrogen atoms and two ketone groups). These moieties are interconnected via a triphosphate bridge, with four sodium counterions enhancing solubility .

Properties

Molecular Formula

C18H26N4Na4O23P4

Molecular Weight

882.3 g/mol

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C18H30N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h7-8,11-16,25-28H,1-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4/t7-,8-,11-,12-,13-,14-,15-,16-;;;;/m1..../s1

InChI Key

DCLPDVFCYKKBIJ-FNXFGIETSA-J

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4CCC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4CCC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Oxolane Ring Formation

Ribose derivatives are functionalized with the diazinane ring using cyclization reactions. A representative protocol involves:

  • Protection of ribose hydroxyls with acetyl or benzyl groups.
  • Condensation with urea derivatives under acidic conditions to form the diazinane ring.
  • Deprotection using ammonium hydroxide or catalytic hydrogenolysis.

Example :

Step Reagents/Conditions Yield Source
Cyclization H2N-C(O)-NH2, HCl (cat.), 60°C, 12h 68%
Deprotection NH4OH/MeOH, rt, 4h 92%

Stereochemical Control

Chiral auxiliaries or enzymatic resolution ensures the (2R,3S,4R,5R) configuration:

  • Enzymatic glycosylation using purine nucleoside phosphorylase.
  • Asymmetric catalysis with Sharpless dihydroxylation.

Phosphorylation Strategies

Phosphate groups are introduced sequentially using tailored reagents:

Monophosphate Installation

The 5′-methoxy-oxidophosphoryl group is added via:

  • Phosphoramidite chemistry : Bis(SATE)-phosphoramidite in anhydrous DMF.
  • Phosphorochloridate activation : Diphenyl phosphorochloridate with pyrophosphate.

Comparative Data :

Method Reagent Solvent Yield Purity
Phosphoramidite Bis(SATE)-phosphoramidite DMF 75% 98%
Chloridate activation (PhO)2P(O)Cl, pyrophosphate THF 82% 95%

Triphosphate Bridge Assembly

The central P-O-P-O-P linkage is constructed using:

  • Pyrophosphate coupling : Tributylammonium pyrophosphate in triethylphosphate.
  • Tetrametaphosphate activation : [PPN]2[P4O11] under anhydrous conditions.

Optimized Protocol (from) :

  • React nucleoside monophosphate (0.1 mmol) with [PPN]2[P4O11] (0.12 mmol) in dry DMSO.
  • Add tetrabutylammonium hydroxide (2 eq) to open the tetrametaphosphate ring.
  • Purify via ion-exchange chromatography (DEAE Sephadex).
    Yield : 58–70% | Purity : >90% (HPLC).

Final Salification and Purification

The tetrasodium salt is obtained through:

  • Ion exchange : Treat the triphosphate intermediate with Na+-form resin.
  • Crystallization : Ethanol/water (3:1) at −20°C.

Critical Parameters :

  • pH control : Maintain pH 7.5–8.0 during salification to prevent hydrolysis.
  • Lyophilization : Freeze-dry after buffer exchange with 0.1 M NaCl.

Analytical Validation

Key Quality Control Metrics :

Parameter Method Specification
Purity HPLC (C18, 0.1% TEAA) ≥95%
Sodium content ICP-OES 4.0±0.2 eq
Stereochemistry X-ray crystallography 2R,3S,4R,5R

Chemical Reactions Analysis

Types of Reactions: Tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and the use of catalysts to enhance reaction rates and selectivity.

Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield phosphorylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its intricate molecular structure involving multiple functional groups that contribute to its reactivity and utility. The presence of phosphoryl groups enhances its role in biochemical applications.

Biochemical Research

  • Enzyme Inhibition Studies : The compound can be employed to study enzyme kinetics by acting as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Viability Assays : Its application in cell culture studies allows researchers to evaluate cytotoxicity and cellular responses to various treatments.

Pharmaceutical Development

  • Drug Formulation : The compound's properties make it suitable as an excipient in drug formulations, enhancing solubility and stability of active pharmaceutical ingredients.
  • Targeted Drug Delivery : Its molecular structure may facilitate the development of targeted delivery systems for therapeutic agents.

Analytical Chemistry

  • Chromatographic Techniques : Utilized as a reagent in various chromatographic methods for the separation and analysis of biomolecules.
  • Spectroscopic Analysis : The compound can serve as a standard or reference material in spectroscopic studies.

Food Industry

  • Food Additive : Tetrasodium phosphate compounds are often used as emulsifiers and stabilizers in processed foods to improve texture and shelf life .
  • Nutritional Supplements : Its role as a nutrient supplement in food products enhances dietary value.

Cosmetics and Personal Care

  • Stabilizers : Employed as stabilizing agents in cosmetic formulations to maintain product consistency and performance.
  • pH Control Agents : Used to regulate pH levels in various personal care products.

Agricultural Applications

  • Fertilizers : Acts as a nutrient source in fertilizers to enhance plant growth and yield .
  • Soil Treatment : Utilized in soil amendments to improve soil quality and nutrient availability.

Chemical Manufacturing

  • Synthesis of Other Compounds : Serves as a precursor or catalyst in the synthesis of other chemical compounds used across different industries.
  • Metal Treatment Processes : Its properties are beneficial in metal cleaning and surface treatment applications .

Food Industry Case Study

A study highlighted the effectiveness of tetrasodium phosphate as an emulsifier in processed cheese products, demonstrating improved texture and moisture retention during storage .

Pharmaceutical Research Case Study

Research on the use of tetrasodium phosphate in drug formulations showed enhanced bioavailability of certain medications when combined with this compound .

Agricultural Application Case Study

Field trials indicated that fertilizers containing tetrasodium phosphate resulted in significant yield increases for various crops due to improved nutrient uptake .

Mechanism of Action

The mechanism of action of tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to nucleotide analogs and phosphorylated derivatives with similar backbones but divergent nucleobases or phosphate configurations. Key examples include:

Compound Name Molecular Formula Nucleobase/Substituent Phosphate Configuration Sodium Ions Key Applications/Notes
Target Compound C₁₈H₂₄N₄O₂₂P₄·4Na 2,4-Dioxo-1,3-diazinan Triphosphate bridge 4 Structural analog of dinucleotide triphosphates; potential enzyme substrate
Denufosol (P1-(Uridine 5')-P4-(2'-Deoxycytidine 5') Tetraphosphate, Tetrasodium Salt) C₁₈H₂₇N₅O₂₁P₄·4Na Uridine & Deoxycytidine Tetraphosphate linkage 4 Cystic fibrosis treatment; P2Y₂ receptor agonist
2'-Deoxyguanosine 5'-Triphosphate () C₁₀H₁₆N₅O₁₃P₃ Guanine Triphosphate 0 DNA synthesis substrate; high-energy phosphate donor
FADH (Flavin Adenine Dinucleotide) C₂₇H₃₅N₉O₁₅P₂ Adenine & Flavin Diphosphate 0 Redox cofactor in metabolic pathways
[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-Dihydroxyoxolan-2-yl]methyl Triphosphate () C₂₀H₂₅N₅O₁₄P₃·4Na Adenine Triphosphate 4 ATP analog; likely involved in kinase/phosphatase activity

Key Differences and Implications

  • Nucleobase Variation : The target compound’s 2,4-dioxo-1,3-diazinan group distinguishes it from pyrimidines (e.g., uracil in Denufosol) and purines (e.g., adenine in ). This may reduce Watson-Crick base-pairing capacity but enhance stability against nucleases .
  • Phosphate Linkage : Unlike Denufosol’s tetraphosphate, the target compound features a triphosphate bridge, which may alter binding to enzymes like polymerases or kinases .
  • Sodium Counterions: The tetrasodium form improves aqueous solubility compared to non-ionic or protonated analogs, facilitating in vitro applications .

Biological Activity

Tetrasodium pyrophosphate (TSPP), a sodium salt of pyrophosphoric acid, is widely used in various applications, including food processing, cleaning agents, and pharmaceuticals. This article delves into its biological activity, focusing on its effects on health, potential therapeutic uses, and its interaction with biological systems.

Chemical Structure and Properties

TSPP has the chemical formula Na4P2O7\text{Na}_4\text{P}_2\text{O}_7 and is characterized by its white crystalline appearance. It is highly soluble in water and functions as a buffering agent, emulsifier, and sequestrant in food products. The compound's structure allows it to interact with proteins and other biomolecules, which is crucial for its biological activity.

Biological Functions and Mechanisms

1. Nutritional Impact:
TSPP is commonly used as a food additive due to its ability to enhance texture and stability in various food products. However, it raises nutritional concerns regarding its interaction with calcium and phosphorus metabolism. The addition of TSPP can increase sodium and phosphorus levels in foods, potentially affecting bone health by altering calcium absorption mechanisms .

2. Antibacterial Properties:
Research indicates that TSPP exhibits significant antibacterial activity against various Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. In a study evaluating the antibacterial effects of several phosphate salts, TSPP was found to inhibit bacterial growth effectively at concentrations ranging from 0.1% to 2.0% . The antibacterial mechanism is believed to involve changes in pH levels due to the dissociation of phosphate ions, which can inhibit bacterial proliferation.

3. Therapeutic Applications:
Recent studies have explored the potential therapeutic applications of TSPP in treating olfactory dysfunction. A clinical trial demonstrated that intranasal administration of TSPP improved olfactory function in 81% of participants with impaired sense of smell. This effect was statistically significant compared to a control group treated with sodium chloride . The underlying mechanism may involve alterations in calcium concentration within nasal secretions, which could influence sensory neuron function.

Case Studies

Case Study 1: Nutritional Concerns
In animal studies, high concentrations of TSPP in the diet led to adverse effects such as kidney damage and teratogenic outcomes . These findings highlight the importance of monitoring dietary intake levels of TSPP, especially in populations with specific health concerns.

Case Study 2: Antibacterial Efficacy
A comparative study on the antibacterial effects of various phosphates revealed that TSPP was among the most effective against certain bacterial strains. The study emphasized that while Gram-positive bacteria were significantly inhibited by TSPP, Gram-negative bacteria showed more resistance . This differential sensitivity underscores the potential use of TSPP as a preservative in food products prone to bacterial contamination.

Data Tables

Property Value
Chemical FormulaNa₄P₂O₇
Molar Mass265.9 g/mol
SolubilityHighly soluble in water
pH (1% solution)Approximately 9-11
Biological Activity Effect
Antibacterial ActivityEffective against Gram-positive bacteria
Nutritional ImpactAlters calcium and phosphorus metabolism
Therapeutic UseImproves olfactory function

Q & A

Q. What spectroscopic methods are recommended for structural characterization of this tetrasodium phosphate derivative?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 31P) is critical for confirming stereochemistry and phosphate connectivity. For example, 1H NMR can resolve hydroxyl and methoxy groups in the oxolane rings, while 31P NMR identifies phosphoester linkages (e.g., δ ~0-5 ppm for phosphate monoesters and δ ~-10 to -20 ppm for diphosphates) . High-resolution mass spectrometry (HRMS) or MALDI-TOF is essential for verifying molecular weight, particularly for sodium adducts (e.g., [M+4Na-H]⁺). Infrared (IR) spectroscopy can corroborate functional groups like C=O (1650–1750 cm⁻¹) and P=O (1250–1300 cm⁻¹) .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Avoid dust formation and use fume hoods for synthesis or purification steps. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of phosphate groups. In case of spills, use non-combustible absorbents (e.g., vermiculite) and avoid aqueous cleanup to limit decomposition into hazardous oxides (e.g., phosphorus oxides) .

Q. What synthetic routes are feasible for preparing this compound?

Methodological Answer: A modular approach involves:

Core synthesis : Stereoselective formation of the dihydroxyoxolane ring via Sharpless epoxidation or enzymatic catalysis to ensure correct R/S configurations .

Phosphorylation : Use bis(trichloromethyl) carbonate (Triphosgene) with tetrasodium pyrophosphate under anhydrous conditions to install phosphate groups .

Purification : Ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate sodium adducts, followed by lyophilization .

Advanced Research Questions

Q. How can molecular docking elucidate interactions between this compound and enzymatic targets like P2Y purinergic receptors?

Methodological Answer: Use AutoDock Vina or Schrödinger Suite to model binding. Prepare the ligand by optimizing protonation states (e.g., deprotonated phosphates at physiological pH) and assign partial charges via AM1-BCC. For receptors like P2Y1, align the compound’s phosphate groups with conserved residues (e.g., Arg128, Lys280) to assess hydrogen bonding. Cross-validate with mutagenesis studies to resolve discrepancies between predicted and experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. no activity)?

Methodological Answer:

Dose-response profiling : Test across a wide concentration range (nM–mM) to identify non-linear effects.

Metabolic stability assays : Use liver microsomes to determine if rapid degradation (e.g., phosphatase-mediated hydrolysis) causes false negatives .

Orthogonal assays : Combine plaque reduction neutralization tests (PRNT) with qRT-PCR to distinguish direct antiviral action from cytotoxicity .

Q. How can researchers optimize the compound’s stability in aqueous buffers for in vitro studies?

Methodological Answer:

Buffer selection : Use Tris-HCl (pH 7.4) with 1 mM EDTA to chelate divalent cations (e.g., Mg²⁺) that catalyze phosphate hydrolysis.

Lyoprotectants : Add trehalose (5% w/v) during lyophilization to prevent aggregation upon reconstitution.

Real-time stability monitoring : Employ 31P NMR to track degradation products (e.g., inorganic phosphate peaks at δ ~3 ppm) over 72 hours .

Q. What computational tools predict the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) permeability?

Methodological Answer: Use SwissADME or pkCSM to calculate descriptors:

  • LogP : Predicted ~-2.5 (highly hydrophilic due to phosphates), indicating low BBB penetration.
  • Polar surface area (PSA) : >200 Ų, consistent with poor membrane permeability.
  • Transporters : Screen for organic anion transporter (OAT) affinity via molecular dynamics simulations to assess renal clearance .

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